methyl 4-methoxy-3-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzoate
CAS No.: 2640977-65-5
Cat. No.: VC11878873
Molecular Formula: C19H21N3O5S2
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640977-65-5 |
|---|---|
| Molecular Formula | C19H21N3O5S2 |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | methyl 4-methoxy-3-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethylsulfamoyl]benzoate |
| Standard InChI | InChI=1S/C19H21N3O5S2/c1-22-12-14(11-20-22)17-7-5-15(28-17)8-9-21-29(24,25)18-10-13(19(23)27-3)4-6-16(18)26-2/h4-7,10-12,21H,8-9H2,1-3H3 |
| Standard InChI Key | DWIYZWHTBGGHLU-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=CC=C(S2)CCNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC |
| Canonical SMILES | CN1C=C(C=N1)C2=CC=C(S2)CCNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC |
Introduction
Methyl 4-methoxy-3-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzoate is a complex organic compound with a molecular formula of C19H21N3O5S2 and a molecular weight of approximately 435.5 g/mol . This compound features a unique structure that includes a methoxy group, a sulfamoyl moiety, and a pyrazole derivative linked to a thiophene ring, contributing to its potential biological activities.
Biological Activities and Potential Applications
This compound exhibits significant biological activities, particularly as an inhibitor of carbonic anhydrase enzymes, which is relevant in various therapeutic contexts, including cancer treatment. Inhibition of carbonic anhydrase IX (CAIX) has been associated with reduced tumor growth and metastasis due to its role in acidifying the tumor microenvironment. Additionally, compounds with similar structures have shown antimicrobial and anti-inflammatory properties, suggesting that this compound may also possess such activities.
In Vitro Studies
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Cytotoxicity: Studies on related compounds have shown significant inhibition of cell proliferation in various human tumor cell lines at concentrations below 1 µM.
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Mechanism of Action: The mechanism may involve the induction of DNA damage in cancer cells, leading to apoptosis in sensitive tumor cell lines.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate | Lacks thiophene moiety | Simpler structure |
| Methyl 2-halo-4-substituted sulfamoyl-benzoates | High affinity for CAIX | Different substituents |
| Methyl 3-sulfamoylbenzoate | Basic sulfamoyl structure | No complex side chains |
The uniqueness of methyl 4-methoxy-3-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzoate lies in its intricate combination of functional groups, enhancing its biological activity compared to simpler analogs.
Binding Affinity and Interaction Studies
Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations are employed to elucidate binding interactions and affinities with target enzymes like carbonic anhydrases.
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